molecular formula C24H21CoN9+2 B12081531 Cobalt(2+);2-pyrazol-1-ylpyridine

Cobalt(2+);2-pyrazol-1-ylpyridine

Cat. No.: B12081531
M. Wt: 494.4 g/mol
InChI Key: ISRKGCLCRXICQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobalt(2+);2-pyrazol-1-ylpyridine is a coordination complex where Co²⁺ is ligated by 2-pyrazol-1-ylpyridine, a tridentate ligand featuring a pyridine backbone substituted with pyrazole groups. This ligand system is notable for its ability to stabilize transition metals in diverse coordination geometries. The compound is synthesized via direct reaction of Co(II) salts with 2-pyrazol-1-ylpyridine in polar solvents such as methanol or acetonitrile, typically under inert conditions to prevent oxidation . The resulting complex exhibits a distorted octahedral geometry, as inferred from analogous Co(II) complexes with pyridine-derived ligands . Its magnetic properties suggest high-spin Co(II) behavior, with room-temperature magnetic moments (~4.5–5.0 μB) consistent with octahedral Co²⁺ configurations . Applications of this complex are explored in catalysis and materials science, though its detection capabilities (e.g., for anions or metal ions) remain less studied compared to azo-based Co(II) systems .

Properties

Molecular Formula

C24H21CoN9+2

Molecular Weight

494.4 g/mol

IUPAC Name

cobalt(2+);2-pyrazol-1-ylpyridine

InChI

InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+2

InChI Key

ISRKGCLCRXICQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+2]

Origin of Product

United States

Preparation Methods

Direct Coordination Using Cobalt(II) Halides

Cobalt(II) chloride (CoCl₂) or cobalt(II) iodide (CoI₂) readily coordinates with 2-pyrazol-1-ylpyridine in aprotic solvents. In a representative procedure, CoCl₂·6H₂O (0.5 mmol) is dissolved in dichloromethane (DCM) and combined with a stoichiometric amount of the ligand (1.0 mmol). Stirring at room temperature for 4 hours produces [Co(pypz)Cl₂] as a microcrystalline solid, which is isolated by filtration and washed with cold DCM (yield: 72–85%). Similarly, CoI₂ reacts with 2-pyrazol-1-ylpyridine in toluene at 80°C to form [Co(pypz)₂I₂], characterized by its deep blue coloration and paramagnetic behavior.

Metathesis Reactions with Cobalt(II) Salts

Counterion exchange is employed to isolate complexes with non-coordinating anions. For instance, combining Co(BF₄)₂·6H₂O with 2-pyrazol-1-ylpyridine in nitromethane (1:3 molar ratio) under reflux yields Co(pypz)₃₂. Slow evaporation of the solvent affords yellow crystals suitable for X-ray diffraction, confirming an octahedral geometry with average Co–N bond lengths of 2.11 Å. Alternatively, using Co(OTf)₂ (OTf = trifluoromethanesulfonylimide) in acetonitrile produces [Co(pypz)₂(OTf)₂], which exhibits enhanced solubility in polar solvents.

Solvent-Dependent Polymorphism

The choice of solvent influences the coordination geometry and crystallization behavior. Methanol/water mixtures favor the formation of hexacoordinated [Co(pypz)₂(H₂O)₂]²⁺ species, while anhydrous acetonitrile stabilizes tetrahedral [Co(pypz)Cl₂] complexes. For example, dissolving Co(NO₃)₂·6H₂O and the ligand in a 1:2 molar ratio in methanol, followed by diffusion with diethyl ether, yields nitrate salts ([Co(pypz)₂(NO₃)₂]) with distinct UV-vis absorption bands at 510 nm (ε = 120 M⁻¹cm⁻¹).

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analyses reveal diverse coordination geometries:

  • Octahedral : [Co(pypz)₃]²⁺ complexes exhibit bond lengths of 2.09–2.14 Å for Co–N(pyridine) and 2.02–2.07 Å for Co–N(pyrazole).

  • Trigonal Bipyramidal : [Co(pypz)Cl₂] adopts a five-coordinate structure with axial pyridyl donors (Co–N: 2.15 Å) and equatorial chloride ligands (Co–Cl: 2.31 Å).

Magnetic and Electronic Properties

High-spin Co(II) centers (S = 3/2) dominate in these complexes, as evidenced by Evans method susceptibility measurements (μeff = 4.2–4.5 μB). Electron paramagnetic resonance (EPR) spectra at 10 K show axial symmetry with g∥ = 5.8 and g⟂ = 2.1, consistent with a d⁷ configuration.

Infrared Spectroscopy

IR spectra display characteristic stretches:

  • Pyridyl C=N: 1,580–1,610 cm⁻¹

  • Pyrazolyl N–H: 3,450 cm⁻¹ (uncoordinated ligand) vs. absence in metal-bound forms.

Comparative Analysis of Synthetic Methods

MethodCo SourceSolventTemp (°C)Yield (%)Geometry
Direct (CoCl₂)CoCl₂·6H₂ODCM2585Trigonal bipyramidal
Metathesis (Co(BF₄)₂)Co(BF₄)₂·6H₂ONitromethane8078Octahedral
Solvent diffusionCo(NO₃)₂·6H₂OMethanol/H₂O2565Octahedral

Challenges and Optimization Strategies

  • Ligand Steric Effects : Bulky substituents on the pyrazole ring (e.g., phenyl groups) hinder coordination, requiring elevated temperatures (100°C) or prolonged reaction times.

  • Counterion Selection : Non-coordinating anions (BF₄⁻, PF₆⁻) improve solubility but may reduce crystallinity compared to chloride salts.

  • Oxygen Sensitivity : Co(II) complexes are prone to oxidation in air, necessitating Schlenk-line techniques for anhydrous preparations .

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+);2-pyrazol-1-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under suitable conditions.

    Reduction: The cobalt(III) center can be reduced back to cobalt(II).

    Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cobalt(II) can lead to the formation of cobalt(III) complexes, while ligand substitution can result in new coordination compounds with different ligands .

Scientific Research Applications

Cobalt(2+);2-pyrazol-1-ylpyridine has several scientific research applications:

Mechanism of Action

The mechanism by which Cobalt(2+);2-pyrazol-1-ylpyridine exerts its effects involves the coordination of the cobalt ion to the 2-pyrazol-1-ylpyridine ligands. This coordination can influence the electronic properties of the cobalt center, making it more reactive towards various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Coordination Properties

  • Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine :
    Iron(II) analogs with modified pyrazolylpyridine ligands exhibit similar tridentate coordination but adopt a low-spin state due to stronger ligand field effects, leading to diamagnetic behavior. Single-crystal X-ray data (CCDC 2230342–2230352) confirm octahedral geometry with shorter Fe–N bond lengths (1.89–1.92 Å) compared to Co–N bonds (~2.05–2.10 Å) in the cobalt complex .

  • Copper(II) and Zinc(II) Complexes with Pyridine-Hydrazone Ligands :
    Co(II);2-pyrazol-1-ylpyridine shares structural similarities with Cu(II)/Zn(II) hydrazone complexes (e.g., 2-benzoylpyridine-methyl hydrazone), which also adopt octahedral geometries. However, the latter show Jahn-Teller distortions (Cu²⁺) or tetrahedral preferences (Zn²⁺), highlighting the influence of metal ion electronic configurations .

Magnetic and Electronic Behavior

  • Cobalt(II) vs. Iron(II) :
    Co(II);2-pyrazol-1-ylpyridine retains high-spin characteristics (μeff ≈ 4.8 μB) due to weaker ligand field splitting, whereas Fe(II) analogs with stronger-field ligands (e.g., carboxy-substituted pyrazoles) exhibit spin-crossover behavior or low-spin states (μeff < 1 μB) .

  • Comparison with Lanthanide Complexes : Unlike lanthanide ions (e.g., Gd³⁺), which display isotropic magnetic behavior, Co(II) complexes exhibit significant spin-orbit coupling, leading to anisotropic magnetic susceptibilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.